molecular formula C16H11Cl3N4O2 B10913975 N-(2-chloropyridin-3-yl)-1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chloropyridin-3-yl)-1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10913975
M. Wt: 397.6 g/mol
InChI Key: UNKRHODEGJYKHN-UHFFFAOYSA-N
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Description

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloropyridyl group and a dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloropyridyl and dichlorophenoxy methyl groups. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and phenoxy compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N3-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-[(2,3-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-3-1-5-13(14(10)18)25-9-23-8-6-12(22-23)16(24)21-11-4-2-7-20-15(11)19/h1-8H,9H2,(H,21,24)

InChI Key

UNKRHODEGJYKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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